N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))aceta mide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a phenyl ring, a furan ring, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the acetylamino group: This can be achieved by acetylation of aniline derivatives.
Synthesis of the triazole ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Coupling reactions: The final step involves coupling the triazole intermediate with the acetylamino phenyl derivative using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Use of automated reactors: To control reaction conditions precisely.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Often performed in the presence of a solvent like ethanol or methanol.
Substitution: Requires specific catalysts or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar phenyl structure but different functional groups.
Ethyl acetoacetate: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
This detailed overview provides a comprehensive understanding of N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))acetamide, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
Molecular Formula |
C18H19N5O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-3-23-17(15-5-4-10-26-15)21-22-18(23)27-11-16(25)20-14-8-6-13(7-9-14)19-12(2)24/h4-10H,3,11H2,1-2H3,(H,19,24)(H,20,25) |
InChI Key |
HGOCITPDWKYUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CO3 |
Origin of Product |
United States |
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